3,5-Dichloro-6-hydroxypicolinic acid
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Overview
Description
3,5-Dichloro-6-hydroxypicolinic acid is a chemical compound with the molecular formula C6H3Cl2NO3 . It is a derivative of picolinic acid . The molecule contains a total of 15 bonds, including 12 non-H bonds, 4 multiple bonds, 1 rotatable bond, 4 double bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 secondary amide (aliphatic), and 1 hydroxyl group .
Molecular Structure Analysis
The molecular structure of this compound includes a six-membered ring, which is part of the picolinic acid structure . The molecule also contains two chlorine atoms, a hydroxyl group, and a carboxylic acid group .Scientific Research Applications
Proton-Related Phenomena and Chelation Behavior
3,5-Dichloro-6-hydroxypicolinic acid has been studied for its unique proton-related reactions and chelation behavior. Hydroxypicolinic acids, including 6-hydroxypicolinic acid, exhibit distinct preferences in their ionic forms and complexation with metals like copper(II). These compounds are significant for understanding the kinetics and thermodynamics of proton-related phenomena, offering insights into their potential application in fields like metal recovery and environmental chemistry (Yasarawan, Thipyapong, & Ruangpornvisuti, 2016).
Photodehalogenation Studies
The compound's derivatives, such as 6-chloro and 6-bromopicolinic acids, have been explored for their photodehalogenation properties. Studies involving these compounds have uncovered intricate mechanisms of photodehalogenation, providing a foundation for understanding the photochemistry of this compound and its potential use in fields like environmental remediation and organic synthesis (Rollet, Richard, & Pilichowski, 2006).
Coordination Chemistry and Structure Analysis
The coordination chemistry of this compound has been extensively studied. Its ability to form stable complexes with metals such as cobalt(II) and the detailed analysis of these complexes' structures offer valuable insights. These studies are crucial for fields like catalysis and materials science, where the precise arrangement of atoms can significantly influence a material's properties (Kukovec, Popović, Pavlović, & Linarić, 2008).
Novel Lanthanide Luminescent Materials
Innovative applications in the development of luminescent materials have also been noted. Lanthanide complexes involving this compound show promising photoluminescent properties. These materials have potential applications in fields like display technology and bioimaging (Soares-Santos, Nogueira, Félix, Drew, Ferreira, Carlos, & Trindade, 2003).
Microbial Degradation and Environmental Bioremediation
Studies on the microbial degradation of this compound-related compounds have uncovered specific enzymes and genetic pathways. These findings are crucial for environmental bioremediation and understanding the microbial degradation mechanisms of pyridine derivatives, which are important in the chemical industry (Qiu et al., 2017).
Mechanism of Action
Target of Action
The primary target of 3,5-Dichloro-6-hydroxypicolinic acid is a novel decarboxylase, PicC . PicC belongs to the amidohydrolase 2 family and is responsible for the decarboxylation of 3,6-dihydroxypicolinic acid (3,6DHPA) to 2,5-dihydroxypyridine .
Mode of Action
This compound interacts with its target, PicC, by serving as a substrate for the enzyme . PicC specifically catalyzes the irreversible decarboxylation of 3,6DHPA to 2,5-dihydroxypyridine .
Biochemical Pathways
The compound is involved in the microbial degradation pathway of picolinic acid . Picolinic acid is converted into 6-hydroxypicolinic acid, which is then hydroxylated to form 3,6-dihydroxypicolinic acid (3,6DHPA). The 3,6DHPA is then decarboxylated by PicC to form 2,5-dihydroxypyridine .
Pharmacokinetics
It is known that the compound has high gi absorption and is bbb permeant . Its lipophilicity, as indicated by its Log Po/w value, suggests that it may have good bioavailability .
Result of Action
The action of this compound results in the formation of 2,5-dihydroxypyridine from 3,6DHPA . This is a key step in the microbial degradation pathway of picolinic acid .
Biochemical Analysis
Biochemical Properties
It is known that it interacts with a novel decarboxylase, PicC, which is responsible for the decarboxylation of 3,6-dihydroxypicolinic acid (3,6DHPA) to 2,5-dihydroxypyridine .
Cellular Effects
It is known that the compound is involved in the metabolism of picolinic acid in Alcaligenes faecalis strain JQ135, a bacterium that utilizes picolinic acid as its carbon and nitrogen source for growth .
Molecular Mechanism
The molecular mechanism of 3,5-Dichloro-6-hydroxypicolinic acid involves the decarboxylation of 3,6DHPA to 2,5-dihydroxypyridine, catalyzed by the enzyme PicC . PicC is a Zn2±dependent nonoxidative decarboxylase that specifically catalyzes this irreversible reaction .
Metabolic Pathways
This compound is involved in the metabolic pathway of picolinic acid. Picolinic acid is converted into 6-hydroxypicolinic acid, then to 3,6-dihydroxypicolinic acid, and finally to 2,5-dihydroxypyridine .
Properties
IUPAC Name |
3,5-dichloro-6-oxo-1H-pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO3/c7-2-1-3(8)5(10)9-4(2)6(11)12/h1H,(H,9,10)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXMHPBXXPNQHQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=C1Cl)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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